N-(2-fluorophenyl)-5-nitro-2-furamide
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Overview
Description
Research on fluorinated nitrofurans and related compounds encompasses the exploration of their synthesis, molecular and physical structures, chemical reactions, and properties. These compounds are of interest due to their diverse potential applications, including their role as intermediates in organic synthesis and their biological activities.
Synthesis Analysis
The synthesis of fluorinated nitrofurans often involves strategic nitration, fluorination, and amidation steps. A relevant study in the synthesis of similar compounds involves the preparation of fluorinated pyridine derivatives, highlighting methods such as nitro substitution by the fluorine anion, showcasing the complexity and precision required in synthesizing fluorinated compounds (García et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide reveals intricate details about the orientation of nitro groups and the overall molecular conformation, which is crucial for understanding the chemical behavior and reactivity of these molecules (Saeed et al., 2008).
Chemical Reactions and Properties
Fluorinated nitrofurans participate in a variety of chemical reactions, influenced by their functional groups. The presence of nitro and fluoro groups affects their reactivity towards nucleophilic substitution, reduction, and other chemical transformations. For example, studies on fluorinated amino-heterocyclic compounds bearing nitro groups reveal insights into their reactivity and potential as antimicrobial agents, demonstrating the chemical versatility of these compounds (Bawazir & Abdel-Rahman, 2018).
properties
IUPAC Name |
N-(2-fluorophenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFDSYKVSCGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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